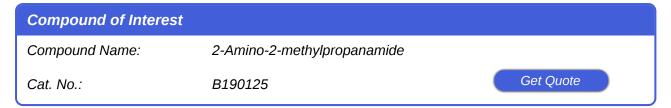


# Application Notes and Protocols for 2-Amino-2methylpropanamide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Amino-2-methylpropanamide**, also known as 2-methylalaninamide, is a chemical compound with limited but specific applications in synthetic chemistry. Primarily, it serves as a building block in the synthesis of more complex molecules, most notably mercaptobenzamide derivatives that have been investigated for their potential as HIV inactivators. This document provides an overview of the known properties and a representative synthetic protocol involving **2-Amino-2-methylpropanamide**. Due to the limited publicly available data, some of the presented protocols are general representations of the chemical transformations it is likely to undergo.

## **Chemical Properties**

A summary of the key chemical properties of **2-Amino-2-methylpropanamide** is provided in the table below.



| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 16252-90-7  | [1]       |
| Molecular Formula | C4H10N2O  | [1][2]    |
| Molecular Weight  | 102.14 g/mol  | [2]       |
| IUPAC Name        | 2-amino-2-methylpropanamide                                   | [2]       |
| Synonyms          | 2-methylalaninamide, $\alpha$ , $\alpha$ -dimethylalaninamide | [2]       |
| Appearance        | No data available   |           |
| Solubility        | No data available   | _         |
| рКа               | No data available   |           |

## **Applications**

The primary documented application of **2-Amino-2-methylpropanamide** is as a precursor in the synthesis of N-substituted mercaptobenzamides. These compounds have been explored for their potential as anti-HIV agents.[3][4] The core concept involves the formation of an amide bond between **2-Amino-2-methylpropanamide** and a mercaptobenzoic acid derivative.

### **Experimental Protocols**

Note: Specific experimental protocols detailing the use of **2-Amino-2-methylpropanamide** are scarce in the available literature. The following protocol is a representative procedure for the synthesis of a mercaptobenzamide derivative, based on general methods for amide bond formation. Researchers should optimize the conditions for their specific needs.

# Protocol 1: Synthesis of N-(1-carbamoyl-1-methylethyl)-2-mercaptobenzamide (Representative Protocol)

This protocol describes a potential pathway for the synthesis of a mercaptobenzamide derivative using **2-Amino-2-methylpropanamide**.

### Methodological & Application





Objective: To synthesize N-(1-carbamoyl-1-methylethyl)-2-mercaptobenzamide via amide bond formation.

#### Materials:

- 2-Amino-2-methylpropanamide
- 2-Mercaptobenzoic acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)
- 1-Hydroxybenzotriazole (HOBt)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

#### Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-mercaptobenzoic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in anhydrous dichloromethane (DCM).
- Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
- Amine Addition: In a separate flask, dissolve 2-Amino-2-methylpropanamide (1 equivalent)
  in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at
  0 °C.



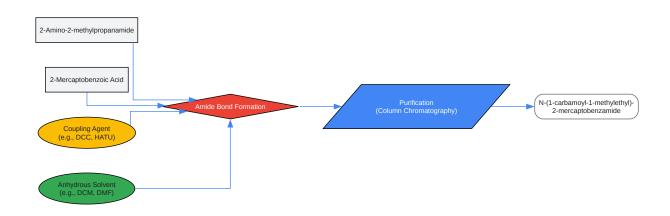
- Reaction: Allow the reaction to warm to room temperature and stir overnight.
- Work-up:
  - Filter the reaction mixture to remove the precipitated DCU.
  - Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
  - Dry the organic layer over anhydrous sodium sulfate.
  - Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1-carbamoyl-1-methylethyl)-2-mercaptobenzamide.
- Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

# Visualizations

### **Logical Relationship of Synthesis**

The following diagram illustrates the general synthetic workflow for the preparation of a mercaptobenzamide derivative from **2-Amino-2-methylpropanamide**.





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Caption: Synthetic workflow for mercaptobenzamide synthesis.

### **Signaling Pathways**

There is currently no available information in the scientific literature regarding any signaling pathways modulated by **2-Amino-2-methylpropanamide**. Its known role is confined to that of a synthetic intermediate.

### Conclusion

**2-Amino-2-methylpropanamide** is a chemical reagent with a specific, albeit limited, application in the synthesis of potential anti-HIV compounds. The lack of extensive research on this molecule means that its broader biological effects and potential applications remain unknown. The provided representative protocol for its use in amide bond formation serves as a starting point for researchers interested in exploring the synthesis of its derivatives. Further investigation is required to elucidate any potential biological activity of **2-Amino-2-methylpropanamide** itself.



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